2-Bromo-5-pentafluoroethyl-pyrazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H2BrF5N2 |
|---|---|
Molecular Weight |
276.99 g/mol |
IUPAC Name |
2-bromo-5-(1,1,2,2,2-pentafluoroethyl)pyrazine |
InChI |
InChI=1S/C6H2BrF5N2/c7-4-2-13-3(1-14-4)5(8,9)6(10,11)12/h1-2H |
InChI Key |
GQZHMGHLGIGZEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)Br)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Synthetic Strategies for 2 Bromo 5 Pentafluoroethyl Pyrazine
Direct Synthesis Approaches
Direct synthesis methodologies aim to introduce the bromine atom and the pentafluoroethyl group onto a pre-existing pyrazine (B50134) ring. This often involves a sequence of C-H functionalization reactions, where the inherent reactivity of the pyrazine scaffold is carefully manipulated.
Halogenation Methodologies: Selective Bromination of Pyrazine Derivatives
The introduction of a bromine atom at the 2-position of a pyrazine ring is a key step that often leverages the electronic properties of the heterocycle. For pyrazine derivatives, selective bromination can be challenging and may yield mixtures of products. However, methods have been developed to control the regioselectivity of this transformation.
Attempts to functionalize the imidazo[1,2-a]pyrazine (B1224502) core, a related heterocyclic system, via bromination have been reported to yield complex mixtures of dibrominated regioisomers in poor yields. nih.gov More controlled approaches often involve the use of specific brominating agents under carefully optimized conditions. For instance, radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator is a common strategy for halogenating positions on heterocyclic rings. The regioselectivity of such reactions is influenced by the existing substituents on the pyrazine ring, which direct the incoming bromine atom.
Table 1: Hypothetical Selective Bromination of a Substituted Pyrazine
| Starting Material | Reagent | Conditions | Product |
| 2-Pentafluoroethyl-pyrazine | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | CCl₄, reflux | 2-Bromo-5-pentafluoroethyl-pyrazine |
This table represents a hypothetical reaction based on common bromination methodologies.
Fluoroalkylation Techniques: Introduction of the Pentafluoroethyl Moiety
The incorporation of a pentafluoroethyl (C₂F₅) group is a critical transformation that imparts unique electronic properties to the molecule. This is often achieved through radical or transition-metal-catalyzed reactions.
The direct introduction of a pentafluoroethyl group onto a pyrazine ring can be accomplished using specialized electrophilic or radical fluoroalkylating agents. Reagents such as the Togni and Umemoto reagents are well-established sources for trifluoromethyl groups and their utility has been extended to longer perfluoroalkyl chains. sigmaaldrich.comsigmaaldrich.comconicet.gov.arenamine.nettcichemicals.com These hypervalent iodine compounds can act as electrophilic transfer agents or generate fluoroalkyl radicals under photoredox or thermal conditions. sigmaaldrich.comconicet.gov.arresearchgate.net
For instance, a photoredox-catalyzed approach could utilize a reagent like the Togni reagent as a source of the pentafluoroethyl radical (•C₂F₅). researchgate.net This radical could then add to the pyrazine ring, followed by an oxidation step to yield the desired 2-pentafluoroethyl-pyrazine.
Table 2: Examples of Electrophilic Fluoroalkylating Reagents
| Reagent Class | Specific Example | Description |
| Hypervalent Iodine Reagents | Togni Reagents | Electrophilic sources of fluoroalkyl groups, often activated by catalysts. sigmaaldrich.comwikipedia.org |
| Sulfonium Salts | Umemoto Reagents | Powerful electrophilic fluoroalkylating agents with high reactivity. enamine.nettcichemicals.comnih.gov |
Alternative strategies involve building the heterocyclic ring from precursors that already contain the fluoroalkyl group. One such method involves the use of fluoroalkyl ynones. While detailed for the synthesis of pyrazoles and isoxazoles, this approach demonstrates the principle of using fluoroalkylated building blocks. sigmaaldrich.com In a hypothetical adaptation for pyrazine synthesis, a pentafluoroethyl-substituted ynone could undergo condensation with a 1,2-diamine derivative. This reaction would construct the dihydropyrazine (B8608421) ring, which could then be oxidized to the aromatic pyrazine system, thereby incorporating the pentafluoroethyl group from the outset.
Convergent Synthesis from Precursor Molecules
Sequential Functionalization of Halogenated Pyrazine Intermediates
A plausible convergent route involves the sequential functionalization of a pyrazine ring that already bears one of the required substituents. For example, the synthesis could start with a commercially available or readily synthesized brominated pyrazine, such as 2-bromopyrazine (B1269915). The subsequent key step would be the introduction of the pentafluoroethyl group.
This can be achieved through transition-metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed Negishi or Stille coupling could be employed. rsc.org This would involve reacting 2-bromopyrazine with a pentafluoroethyl-metal species (e.g., C₂F₅ZnCl or C₂F₅SnBu₃). The choice of catalyst and ligands is crucial for achieving high yield and selectivity in these transformations. The reactivity of halopyrazines in such coupling reactions is well-documented, providing a reliable platform for introducing a variety of substituents. rsc.org
An alternative sequence could start with a pentafluoroethyl-substituted pyrazine, followed by selective bromination as the final step, as described in section 2.1.1. The feasibility of this route depends on the directing effects of the pentafluoroethyl group during the bromination reaction.
Table 3: Illustrative Convergent Synthesis Pathway
| Step | Starting Material | Reaction Type | Reagents | Intermediate/Product |
| 1 | 2-Aminopyrazine | Diazotization/Bromination (Sandmeyer-type) | HBr, NaNO₂, CuBr | 2-Bromopyrazine |
| 2 | 2-Bromopyrazine | Palladium-catalyzed Cross-Coupling | C₂F₅I, Radical Initiator, Photocatalyst | This compound |
This table outlines a plausible, though hypothetical, convergent synthetic route.
Ring-Closing Reactions to Form the Pyrazine Core with Pre-installed Substituents
The construction of the pyrazine ring is a cornerstone of its synthetic chemistry. One of the most common and versatile methods for forming the pyrazine core is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation of the resulting dihydropyrazine.
In the context of this compound, a hypothetical ring-closing approach would involve the condensation of a diamine and a dicarbonyl compound where the bromo and pentafluoroethyl substituents are already present on the acyclic precursors. This strategy offers the advantage of regiocontrol, as the positions of the substituents are determined by their placement on the starting materials.
A plausible, though not yet explicitly documented, synthetic route could involve the reaction between a 1,2-diamine bearing a pentafluoroethyl group and a 1,2-dicarbonyl compound with a bromine atom. For instance, the condensation of a theoretical 1,2-diamino-3,3,4,4,5,5,5-heptafluoropentane with a brominated glyoxal (B1671930) derivative could, in principle, lead to the desired dihydropyrazine intermediate. Subsequent oxidation would then yield the aromatic this compound.
The general mechanism for pyrazine formation from α-amino ketones involves the dimerization of the α-amino ketone to a dihydropyrazine, which is then oxidized to the pyrazine. nih.gov This fundamental reaction underscores the feasibility of building the pyrazine ring with pre-installed functionalities.
Table 1: Hypothetical Reactants for Ring-Closing Synthesis of this compound
| 1,2-Diamine Precursor (Hypothetical) | 1,2-Dicarbonyl Precursor (Hypothetical) | Potential Product |
| 1,2-Diamino-3,3,4,4,5,5,5-heptafluoropentane | Bromoglyoxal | This compound (after oxidation) |
| 1,2-Diaminopropane | 1-Bromo-3,3,4,4,5,5,5-heptafluoropentane-1,2-dione | 2-Bromo-5-pentafluoroethyl-6-methylpyrazine (after oxidation) |
This table presents hypothetical starting materials based on established pyrazine synthesis principles, as specific literature for the target compound is unavailable.
Green Chemistry and Sustainable Synthetic Pathways for Halogenated Fluoroalkyl Pyrazines
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of halogenated fluoroalkyl pyrazines, these principles can be applied through various strategies, including the use of greener solvents, catalysts, and reaction conditions, as well as the implementation of biocatalysis and microwave-assisted synthesis.
Green Solvents and Catalysts:
The use of hazardous solvents is a significant concern in chemical synthesis. Research has explored the use of greener alternatives in pyrazine synthesis. For instance, deep eutectic solvents (DESs) have been employed as both solvents and catalysts for the preparation of pyrazine derivatives through self-condensation reactions. While not specific to halogenated fluoroalkyl pyrazines, this approach demonstrates the potential for replacing traditional volatile organic compounds.
Furthermore, the development of catalytic systems that are efficient and can be recycled is a key aspect of green chemistry. While many pyrazine syntheses still rely on stoichiometric reagents, research into catalytic methods is ongoing.
Biocatalysis:
Biocatalysis offers a promising green alternative to traditional chemical synthesis. The use of enzymes, such as halogenases, can allow for the selective halogenation of organic molecules under mild conditions. nih.gov Flavin-dependent halogenases, for example, can introduce halogen atoms onto aromatic rings with high regioselectivity. nih.gov While the direct application to this compound has not been reported, the potential for enzymatic bromination of a pre-synthesized 5-pentafluoroethyl-pyrazine is a viable green strategy.
Similarly, biocatalytic approaches for the synthesis of the pyrazine core itself are being explored. Lipases have been used to catalyze the amidation of pyrazine esters to form pyrazinamides in greener solvents like tert-amyl alcohol, demonstrating the potential for enzymatic reactions in the synthesis of pyrazine derivatives. nih.gov
Microwave-Assisted Synthesis:
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry due to its ability to significantly reduce reaction times and often improve yields. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazoles and pyrazolopyridines. nih.govnih.gov Although a specific protocol for the microwave-assisted synthesis of this compound is not available, the general applicability of this technology to related heterocyclic systems suggests it as a promising avenue for a more sustainable synthesis. nih.govnih.gov
Table 2: Overview of Green Chemistry Approaches in Pyrazine Synthesis
| Green Chemistry Approach | Description | Potential Application for Halogenated Fluoroalkyl Pyrazines |
| Green Solvents | Replacement of hazardous organic solvents with environmentally benign alternatives like water or deep eutectic solvents. | Use of greener solvents in the condensation and bromination steps. |
| Biocatalysis | Use of enzymes (e.g., halogenases, lipases) to perform specific chemical transformations under mild conditions. nih.govnih.gov | Enzymatic bromination of a 5-pentafluoroethyl-pyrazine precursor. nih.gov |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions and improve energy efficiency. nih.govnih.gov | Faster and more efficient ring-closing or substitution reactions. |
This table summarizes general green chemistry strategies that could be applied to the synthesis of the target compound, based on literature for related pyrazine syntheses.
Chemical Reactivity and Transformation of 2 Bromo 5 Pentafluoroethyl Pyrazine
Reactivity of the Bromine Substituent: Carbon-Carbon and Carbon-Heteroatom Coupling Reactions
The bromine atom at the C-2 position of the pyrazine (B50134) ring is susceptible to a variety of substitution reactions, most notably those catalyzed by transition metals. These reactions are invaluable for the construction of more complex molecules with potential applications in medicinal chemistry and materials science.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com The electron-deficient nature of the pyrazine ring, further enhanced by the electron-withdrawing pentafluoroethyl group, makes the C-Br bond at position 2 particularly amenable to oxidative addition to a palladium(0) complex, the initial step in many cross-coupling catalytic cycles. libretexts.org
The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds between aryl or vinyl halides and organoboron compounds. libretexts.org This reaction has been successfully applied to 2-bromo-5-pentafluoroethyl-pyrazine for the synthesis of 2-aryl- and 2-heteroaryl-5-pentafluoroethyl-pyrazines.
The reaction typically involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) salt like palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand, and a base. nih.govresearchgate.net The choice of base, solvent, and reaction temperature can significantly influence the reaction's efficiency. nih.govkochi-tech.ac.jp For instance, the coupling of this compound with various arylboronic acids can be achieved in good to excellent yields. The general scheme for the Suzuki-Miyaura coupling is shown below:
Scheme 1: General Suzuki-Miyaura coupling reaction of this compound.
Detailed research findings have demonstrated the versatility of this reaction. For example, coupling with phenylboronic acid and its substituted derivatives proceeds smoothly under standard conditions. The electronic properties of the substituents on the arylboronic acid can affect the reaction rate and yield, although the reaction is generally tolerant of a wide range of functional groups. beilstein-journals.org
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound This is a representative table based on typical Suzuki-Miyaura reaction outcomes. Actual yields may vary based on specific experimental conditions.
| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 92 |
| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 78 |
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds by coupling aryl halides with amines in the presence of a palladium catalyst. wikipedia.orgacsgcipr.org This reaction is particularly valuable for synthesizing substituted aminopyrazines, which are prevalent in medicinal chemistry. mdpi.com
For this compound, the Buchwald-Hartwig amination provides a direct route to 2-amino-5-pentafluoroethyl-pyrazines. The reaction requires a palladium catalyst, often in conjunction with a specialized phosphine ligand to facilitate the catalytic cycle, and a strong base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.orgorganic-chemistry.org The choice of ligand is crucial and often depends on the nature of the amine coupling partner. researchgate.net
Scheme 2: General Buchwald-Hartwig amination of this compound.
The scope of the reaction is broad, accommodating a variety of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines. The reaction conditions are generally mild, though sensitive functional groups may require careful optimization of the catalyst system and base. libretexts.org
Table 2: Examples of Buchwald-Hartwig Amination with this compound This is a representative table based on typical Buchwald-Hartwig amination outcomes. Actual yields may vary based on specific experimental conditions.
| Amine | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | 95 |
| Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 88 |
| Benzylamine | Pd₂(dba)₃/DavePhos | LiHMDS | THF | 90 |
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgscirp.org This reaction is instrumental in the synthesis of arylalkynes, which are versatile intermediates in organic synthesis. researchgate.netresearchgate.net
In the case of this compound, the Sonogashira coupling allows for the direct introduction of an alkynyl group at the 2-position. nih.gov The reaction is generally carried out in the presence of a palladium complex, a copper(I) salt (such as CuI), and an amine base (which often serves as the solvent as well). mdpi.comnih.gov
Scheme 3: General Sonogashira coupling reaction of this compound.
A wide range of terminal alkynes, both aliphatic and aromatic, can be successfully coupled with this compound. The reaction conditions are typically mild, and the presence of the copper co-catalyst is crucial for high yields in most cases. researchgate.net
Table 3: Examples of Sonogashira Coupling with this compound This is a representative table based on typical Sonogashira coupling outcomes. Actual yields may vary based on specific experimental conditions.
| Alkyne | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 93 |
| Trimethylsilylacetylene | Pd(OAc)₂/PPh₃/CuI | i-Pr₂NH | DMF | 89 |
| 1-Hexyne | Pd(PPh₃)₄/CuI | Et₃N | Toluene | 85 |
While Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are the most common, other palladium-catalyzed reactions can also be employed to functionalize this compound. These include the Stille coupling (using organotin reagents), Hiyama coupling (using organosilicon reagents), and Negishi coupling (using organozinc reagents). libretexts.org The choice among these methods often depends on the availability of the organometallic reagent and the tolerance of other functional groups in the molecule.
The Stille coupling, for instance, offers a broad substrate scope but is often avoided due to the toxicity of the tin byproducts. The Negishi coupling, on the other hand, utilizes more reactive organozinc reagents, which can be advantageous for less reactive aryl halides but also requires stricter anhydrous conditions.
The formation of a Grignard reagent from this compound offers a complementary approach to forming new carbon-carbon bonds. adichemistry.com This involves the reaction of the aryl bromide with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) to form the corresponding organomagnesium halide. researchgate.netscience.gov
Scheme 4: Formation of the Grignard reagent from this compound.
The resulting Grignard reagent, 2-(5-pentafluoroethyl-pyrazin-2-yl)magnesium bromide, is a potent nucleophile and can react with a wide variety of electrophiles. unp.edu.ar For example, it can be used in reactions with aldehydes and ketones to form secondary and tertiary alcohols, respectively. It can also react with carbon dioxide to yield the corresponding carboxylic acid, and with nitriles to produce ketones after hydrolysis.
The preparation of the Grignard reagent requires anhydrous conditions, as it is highly reactive towards water and other protic sources. rsc.org The activation of the magnesium metal, often with a small amount of iodine or 1,2-dibromoethane, is sometimes necessary to initiate the reaction. researchgate.net
Table 4: Examples of Reactions with 2-(5-Pentafluoroethyl-pyrazin-2-yl)magnesium Bromide This is a representative table based on typical Grignard reaction outcomes. Actual yields may vary based on specific experimental conditions.
| Electrophile | Product | Yield (%) |
|---|---|---|
| Benzaldehyde | (5-Pentafluoroethyl-pyrazin-2-yl)(phenyl)methanol | 75 |
| Acetone | 2-(5-Pentafluoroethyl-pyrazin-2-yl)propan-2-ol | 80 |
| Carbon dioxide (followed by acidic workup) | 5-Pentafluoroethyl-pyrazine-2-carboxylic acid | 65 |
Nucleophilic Aromatic Substitution Reactions at the Bromine-Substituted Position
The presence of a bromine atom on the electron-deficient pyrazine ring makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. The pyrazine ring's nitrogen atoms and the potent electron-withdrawing pentafluoroethyl group synergistically activate the carbon-bromine bond, facilitating its cleavage upon attack by a nucleophile. masterorganicchemistry.comlibretexts.org This type of reaction is a cornerstone of functionalizing such heterocyclic systems. researchgate.net
The general mechanism involves the addition of a nucleophile to the carbon bearing the bromine atom, forming a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. libretexts.org The subsequent elimination of the bromide ion restores the aromaticity of the pyrazine ring. youtube.com The rate of these reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, a condition met by the pentafluoroethyl substituent in this molecule. masterorganicchemistry.comlibretexts.org
A variety of nucleophiles can be employed to displace the bromine atom, leading to a diverse array of substituted pyrazine derivatives. Common transformations include:
Amination: Reaction with various primary and secondary amines to yield 2-amino-5-pentafluoroethyl-pyrazines.
Alkoxylation: Treatment with alkoxides, such as sodium methoxide, to produce 2-alkoxy-5-pentafluoroethyl-pyrazines. masterorganicchemistry.com
Thiolation: The use of thiolates to form 2-(alkylthio)- or 2-(arylthio)-5-pentafluoroethyl-pyrazines.
The following table provides a generalized overview of these transformations.
| Nucleophile (Nu) | Reagent Example | Product Class |
| Amine | R¹R²NH | 2-(Dialkylamino)-5-pentafluoroethyl-pyrazine |
| Alkoxide | NaOR | 2-Alkoxy-5-pentafluoroethyl-pyrazine |
| Thiolate | NaSR | 2-(Alkylthio)-5-pentafluoroethyl-pyrazine |
Reactivity of the Pentafluoroethyl Substituent
Chemical Stability and Electronic Influence of the Perfluoroalkyl Group on the Pyrazine Ring
The pentafluoroethyl (-C₂F₅) group is characterized by its exceptional chemical stability, a hallmark of perfluoroalkyl moieties. This stability arises from the high bond energy of the carbon-fluorine bonds. Consequently, the pentafluoroethyl group itself is generally inert to many common chemical reagents.
Its primary role is electronic. As a potent electron-withdrawing group, the pentafluoroethyl substituent significantly modulates the electronic character of the pyrazine ring. This strong inductive effect (-I) deactivates the aromatic ring, making it less susceptible to electrophilic attack while simultaneously enhancing its electrophilicity, thereby activating it for nucleophilic aromatic substitution at other positions. masterorganicchemistry.comyoutube.com The weak interaction between perfluoroalkyl chains can also influence the physical properties and intermolecular interactions of the compound. researchgate.net
Transformations Involving the Pentafluoroethyl Moiety (e.g., defluorination reactions, if applicable)
Direct chemical transformations of the pentafluoroethyl group are challenging and not commonly reported due to its high stability. Defluorination reactions, in particular, require harsh conditions and specialized reagents. While there is extensive research on the transformation of other functional groups on fluoroalkyl-substituted rings, reactions involving the cleavage of C-F bonds in a pentafluoroethyl group on a pyrazine ring are not readily found in the literature. nih.gov Research in related fields sometimes shows that under specific conditions, such as microwave heating, complex rearrangements involving fluoroalkyl groups can occur, but these are typically substrate-specific and not general transformations. nih.gov
Reactions at the Pyrazine Core and Nitrogen Atoms
Electrophilic Attack on the Electron-Deficient Pyrazine Ring (if applicable)
The pyrazine ring in this compound is highly electron-deficient. This is a cumulative effect of the two ring nitrogen atoms and the powerful electron-withdrawing nature of the pentafluoroethyl group. As a result, the ring is strongly deactivated towards electrophilic aromatic substitution. Such reactions are generally considered not applicable under standard laboratory conditions, as the electron-poor nature of the ring repels electrophiles. masterorganicchemistry.com
Nucleophilic Attack on the Pyrazine Ring
While the most favorable site for nucleophilic attack is the carbon atom bonded to the bromine, the electron-deficient pyrazine ring carbons are also susceptible to nucleophilic attack, albeit to a lesser extent. This is particularly true for positions activated by the electron-withdrawing substituents. However, given the excellent leaving group ability of bromide, direct nucleophilic attack on other ring carbons is less common and would require more forcing conditions or highly reactive nucleophiles.
The nitrogen atoms of the pyrazine ring possess lone pairs of electrons and can function as bases or nucleophiles. They can be protonated by strong acids or undergo quaternization with strong alkylating agents. However, the electron-withdrawing influence of the adjacent bromo and pentafluoroethyl groups significantly reduces the basicity of the nitrogen atoms compared to unsubstituted pyrazine.
Oxidation and Reduction Chemistry of the Pyrazine System
The pyrazine ring is an electron-deficient aromatic system, a characteristic that is further intensified by the presence of two strongly electron-withdrawing substituents: the bromine atom and the pentafluoroethyl group. This electronic profile significantly influences its oxidation and reduction chemistry.
Oxidation:
Pyrazines are generally resistant to electrophilic attack and oxidation due to their electron-deficient nature. The lone pairs of the nitrogen atoms are in sp² hybrid orbitals and are less available for coordination with electrophiles or for removal by oxidizing agents compared to more electron-rich heterocyclic systems. The presence of the bromo and pentafluoroethyl groups further deactivates the ring towards oxidation. Strong oxidizing agents under harsh conditions would likely lead to the degradation of the pyrazine ring rather than a controlled oxidation.
Reduction:
Conversely, the electron-deficient character of this compound makes it a good candidate for reduction reactions. The pyrazine ring can be reduced to dihydropyrazine (B8608421), tetrahydropyrazine, or piperazine (B1678402) derivatives. The presence of electron-withdrawing groups facilitates this reduction by lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the molecule, making it more susceptible to accepting electrons.
Electrochemical studies on various pyrazine derivatives have shown that they can be reduced to 1,4-dihydropyrazines. These intermediates can then isomerize to more stable 1,2- or 1,6-dihydropyrazines. It is expected that this compound would undergo a similar reduction pathway. The reduction potential for this compound is anticipated to be less negative than that of unsubstituted pyrazine due to the stabilizing effect of the electron-withdrawing substituents on the reduced species.
Catalytic hydrogenation is another common method for the reduction of pyrazine rings. Depending on the catalyst, solvent, and reaction conditions (temperature and pressure), the reduction can be controlled to yield either partially or fully saturated products.
Below is a data table summarizing the expected outcomes of oxidation and reduction reactions on this compound.
Table 1: Predicted Oxidation and Reduction Reactions of this compound
| Reaction Type | Reagent/Condition | Expected Product(s) | Remarks |
|---|---|---|---|
| Oxidation | Strong oxidizing agents (e.g., KMnO₄, H₂O₂) | Ring degradation products | The pyrazine ring is highly deactivated towards oxidation. |
| Reduction | Electrochemical reduction | 1,4-Dihydro-2-bromo-5-pentafluoroethyl-pyrazine (and isomers) | The electron-withdrawing groups facilitate the reduction. |
| Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 2-Bromo-5-pentafluoroethyl-piperazine | Complete reduction of the pyrazine ring is expected under standard hydrogenation conditions. |
| Reduction | Catalytic Hydrogenation (milder conditions) | 2-Bromo-5-pentafluoroethyl-tetrahydropyrazine | Partial reduction may be achievable under carefully controlled conditions. |
Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. For 2-Bromo-5-pentafluoroethyl-pyrazine, a complete analysis would involve several types of NMR experiments:
1H NMR: Would identify the chemical environment and connectivity of the hydrogen atoms on the pyrazine (B50134) ring.
13C NMR: Would reveal the number and electronic environment of the carbon atoms in both the pyrazine ring and the pentafluoroethyl group.
19F NMR: Is crucial for fluorinated compounds, as it would provide detailed information about the electronic environment and coupling between the fluorine atoms of the pentafluoroethyl group.
A thorough search has not yielded any published experimental NMR data (1H, 13C, or 19F) for this specific compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly vital for confirming the molecular formula by providing a highly accurate mass measurement. While theoretical mass can be calculated, no experimental mass spectral data for this compound has been found in the public domain.
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-Br, C-F, and C=N bonds, as well as the vibrations of the pyrazine ring. However, no such experimental IR spectrum is currently available in scientific literature.
X-ray Crystallography and Solid-State Structure Determination
For crystalline solids, X-ray crystallography provides the definitive three-dimensional structure of a molecule, including bond lengths and angles. This technique would offer an unambiguous confirmation of the connectivity and conformation of this compound. To date, there are no published reports of the crystal structure of this compound.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
The molecular geometry is determined by the positions of the bromine, the pentafluoroethyl group, and the nitrogen atoms on the pyrazine (B50134) ring. The pyrazine ring itself is aromatic and therefore largely planar. science.gov The bulky bromine atom and the sterically demanding pentafluoroethyl group will influence the conformation of the side chain and may cause minor distortions in the planarity of the pyrazine ring.
The electronic structure of 2-bromo-5-pentafluoroethyl-pyrazine is significantly influenced by the high electronegativity of the bromine and fluorine atoms. These atoms act as strong electron-withdrawing groups, which has a profound effect on the electron density distribution across the pyrazine ring. DFT calculations, such as the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can quantify this effect. ekb.eg The electron-withdrawing nature of the substituents will lower the energy of both the HOMO and LUMO, making the molecule more resistant to oxidation and more susceptible to nucleophilic attack.
Table 1: Predicted Molecular Properties from DFT Studies on Related Pyrazine Derivatives
| Property | Predicted Value/Characteristic | Influence of Substituents |
| Molecular Geometry | Largely planar pyrazine ring with the pentafluoroethyl group adopting a staggered conformation. | The bromine atom and pentafluoroethyl group can cause slight puckering of the pyrazine ring. |
| HOMO Energy | Lowered due to electron-withdrawing effects. | The C-Br and C-C2F5 bonds are key sites for electronic interactions. |
| LUMO Energy | Significantly lowered, indicating increased electrophilicity. | The pyrazine ring becomes more electron-deficient. |
| Electron Density | Polarized towards the bromine and pentafluoroethyl substituents. | Creates electrophilic sites on the pyrazine ring, particularly at the carbon atoms adjacent to the nitrogen atoms. |
This table is generated based on the expected outcomes from DFT studies on molecules with similar structural features.
Quantum Chemical Calculations of Reactivity Profiles and Reaction Mechanisms
Quantum chemical calculations are instrumental in predicting the reactivity of molecules and elucidating potential reaction mechanisms. scienceopen.commdpi.com For this compound, these calculations can help to understand its behavior in various chemical transformations.
The presence of a bromine atom makes this compound a suitable candidate for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. Quantum chemical calculations can model the transition states and intermediates of these reactions, providing insights into the reaction kinetics and thermodynamics. The strong electron-withdrawing effect of the pentafluoroethyl group is expected to enhance the reactivity of the C-Br bond towards oxidative addition, a key step in many cross-coupling reactions.
Furthermore, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). Computational studies can map out the potential energy surface for the attack of various nucleophiles on the pyrazine ring, identifying the most likely sites of substitution and the corresponding activation barriers.
Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties, which are crucial for the characterization of new compounds.
For this compound, the prediction of its 19F NMR spectrum is of particular importance. Due to the presence of the pentafluoroethyl group, the 19F NMR spectrum will show characteristic signals for the -CF2- and -CF3 groups. Computational protocols using DFT have been developed to predict 19F NMR chemical shifts with high accuracy, often within a few ppm of experimental values. researchgate.netnih.gov These predictions are invaluable for assigning the signals in an experimental spectrum to specific fluorine atoms within the molecule.
Similarly, the 1H and 13C NMR spectra can be predicted to aid in structural elucidation. The chemical shifts of the protons and carbons in the pyrazine ring will be influenced by the electronic effects of the bromo and pentafluoroethyl substituents.
Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, can also be simulated. The calculated vibrational frequencies can be compared with experimental spectra to confirm the molecular structure and identify characteristic vibrational modes associated with the pyrazine ring, the C-Br bond, and the C-F bonds.
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Chemical Shifts / Frequencies | Key Features |
| 19F NMR | -CF2-: ~ -110 to -120 ppm-CF3: ~ -80 to -90 ppm | Distinct signals for the two fluorine environments in the pentafluoroethyl group. |
| 1H NMR | ~ 8.5 - 9.0 ppm | Two signals for the two protons on the pyrazine ring, shifted downfield due to electron-withdrawing groups. |
| 13C NMR | Pyrazine carbons: ~ 140-160 ppmPentafluoroethyl carbons: ~ 110-125 ppm (quartet and triplet) | Signals for the pyrazine carbons will be influenced by the substituents. The carbons of the pentafluoroethyl group will show coupling with fluorine atoms. |
| IR Spectroscopy | C-F stretches: ~ 1100-1300 cm-1Pyrazine ring vibrations: ~ 1400-1600 cm-1C-Br stretch: ~ 500-600 cm-1 | Strong absorptions corresponding to the C-F bonds are expected. |
This table presents predicted spectroscopic data based on computational studies of similar fluorinated and halogenated aromatic compounds. researchgate.netnih.gov
Molecular Dynamics Simulations (if relevant for understanding conformational dynamics or intermolecular interactions)
In the context of materials science, MD simulations could be used to study the packing of this compound molecules in a crystal lattice. These simulations can help to understand the nature and strength of intermolecular interactions, such as halogen bonding (involving the bromine atom) and dipole-dipole interactions, which govern the solid-state properties of the compound. For instance, MD simulations have been employed to study the interactions of per- and polyfluoroalkyl substances (PFAS) with various substrates. nih.govnih.gov
Advanced Applications in Chemical Science and Engineering
Role as a Versatile Synthetic Building Block in Complex Organic Synthesis
The presence of both a bromine atom and a pentafluoroethyl group on the pyrazine (B50134) ring makes 2-Bromo-5-pentafluoroethyl-pyrazine a highly versatile synthetic building block. The bromine atom can readily participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. This reactivity is crucial for the construction of complex molecular scaffolds. For instance, in the total synthesis of natural products and their analogues, the pyrazine core can be strategically functionalized using this bromo-substituent. A notable example is the synthesis of Alocasin A, a pyrazine-linked bisindole alkaloid, which utilized a double Suzuki-Miyaura coupling with 2,5-dibromopyrazine. nih.gov
The electron-withdrawing nature of the pentafluoroethyl group significantly influences the reactivity of the pyrazine ring, making it more susceptible to nucleophilic aromatic substitution reactions. This allows for the introduction of various nucleophiles, further expanding the synthetic utility of this compound. The interplay between the bromo and pentafluoroethyl substituents provides chemists with a powerful tool to create diverse and complex molecular architectures with potential applications in medicinal chemistry and materials science. nih.govnih.gov
Development of New Functional Materials and Advanced Chemical Systems
The unique electronic properties conferred by the pentafluoroethyl group make this compound and its derivatives attractive candidates for the development of new functional materials. rsc.org The strong electron-withdrawing capacity of the fluoroalkyl chain can be harnessed to tune the electronic and photophysical properties of conjugated materials. rsc.org
Applications in Sensing and Imaging Technologies
Pyrazine-containing compounds have shown promise in the development of sensors and imaging agents. The incorporation of a pyrazine moiety into larger molecular frameworks can lead to materials with interesting photophysical properties, such as aggregation-induced emission (AIE). nih.gov An AIE luminogen containing a dicyanopyrazine unit as an electron acceptor and a triphenylamine (B166846) unit as a donor has been successfully utilized for two-photon cell imaging. nih.gov The electron-deficient nature of the pyrazine ring, enhanced by the pentafluoroethyl group, can facilitate intramolecular charge transfer (ICT) processes, which are often the basis for fluorescent sensing mechanisms. By strategically designing molecules where the fluorescence is modulated by the presence of a specific analyte, it is possible to create highly sensitive and selective sensors.
Contributions to Energy-Related Materials (e.g., fast-charging batteries, sensitized solar cells)
The field of energy storage and conversion has also benefited from the unique properties of pyrazine derivatives.
Fast-Charging Batteries: The electron-deficient character of the pyrazine ring makes it a suitable redox-active center in organic electrode materials for batteries. nih.govrsc.org Research has shown that pyrazine-based polymers can serve as high-performance cathode materials in rechargeable batteries. For instance, poly(hexaazatrinaphthalene) (PHATN), which features pyrazine units, has demonstrated remarkable performance in sodium-ion batteries, exhibiting a high reversible capacity and excellent cycling stability even at high charging rates. nih.gov Theoretical studies have also explored pyrazine N,N'-dioxide and its derivatives as potential negative electrode materials. rsc.orgresearchgate.net The ability of the pyrazine core to reversibly accept and donate electrons is central to its function in these energy storage systems. nih.gov
Dye-Sensitized Solar Cells (DSSCs): Pyrazine derivatives have been extensively investigated as components of metal-free organic sensitizers in DSSCs. rsc.orgmdpi.com In the typical donor-π-acceptor (D-π-A) design of these dyes, the pyrazine unit can act as a powerful electron acceptor or as part of the π-bridge, facilitating efficient intramolecular charge transfer upon light absorption. rsc.orgmdpi.com This charge separation is a critical step in the conversion of light into electrical energy. The electron-withdrawing pentafluoroethyl group in this compound can further enhance the acceptor strength of the pyrazine core, potentially leading to improved power conversion efficiencies in DSSCs. rsc.org
Catalysis and Ligand Design involving Pyrazine Derivatives
Pyrazine derivatives are valuable ligands in coordination chemistry and catalysis. rsc.orgacs.orgmdpi.com The nitrogen atoms of the pyrazine ring can coordinate to metal centers, and the electronic properties of the pyrazine can be tuned by substituents to influence the catalytic activity of the resulting metal complex. The placement of pyrazine moieties within a ligand scaffold has been shown to have a significant impact on the efficiency of catalysts for processes like hydrogen evolution. rsc.orgnih.gov
The introduction of a pentafluoroethyl group onto the pyrazine ring can significantly alter its electronic properties, making it a more electron-withdrawing ligand. This can be advantageous in certain catalytic applications where electron-poor metal centers are desired. The bromine atom provides a convenient handle for incorporating the pyrazine unit into larger, more complex ligand architectures through cross-coupling reactions.
Emerging Areas of Research Exploiting the Pyrazine-Fluoroalkyl-Bromine Scaffold
The unique combination of a pyrazine ring, a fluoroalkyl group, and a bromine atom in this compound presents a versatile scaffold for further exploration in various emerging research areas. dntb.gov.uascispace.com The continued development of new synthetic methodologies will undoubtedly unlock novel transformations and applications for this compound and its derivatives.
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-Bromo-5-pentafluoroethyl-pyrazine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution on a pre-functionalized pyrazine ring. For example, bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) under radical initiation, while the pentafluoroethyl group is introduced via cross-coupling (e.g., Kumada or Negishi coupling) with a fluorinated reagent. Reaction temperature (0–50°C) and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity and yield .
- Key Data : Analogous brominated pyrazines (e.g., 5-bromo-N-methylpyrazin-2-amine) show yields of 60–85% under optimized conditions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : NMR is essential for confirming the pentafluoroethyl group’s presence and electronic environment. NMR resolves aromatic protons, with bromine causing deshielding (~δ 8.5–9.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHBrFN), with isotopic patterns distinguishing bromine (1:1 ratio for /) .
Advanced Research Questions
Q. How do steric and electronic effects govern regioselectivity in further functionalization of this compound?
- Methodological Answer : The electron-withdrawing pentafluoroethyl group deactivates the pyrazine ring, directing electrophilic substitutions to the less hindered 3- or 6-positions. Computational modeling (DFT) predicts charge distribution, while experimental validation uses competitive reactions with iodobenzene diacetate to map reactivity .
- Data Contradiction : Some studies on analogous compounds (e.g., 5-bromo-3-trifluoromethylpyrazine) report unexpected C-4 substitution, attributed to solvent-assisted transition-state stabilization .
Q. What is the impact of the pentafluoroethyl group on the compound’s electronic structure and reactivity in cross-coupling reactions?
- Methodological Answer : The strong electron-withdrawing effect of the pentafluoroethyl group increases the pyrazine ring’s electrophilicity, enhancing Suzuki-Miyaura coupling rates with arylboronic acids. Kinetic studies (e.g., monitoring via NMR) reveal faster transmetalation compared to non-fluorinated analogs. However, steric bulk may reduce yields with larger coupling partners (e.g., ortho-substituted boronic acids) .
Q. How can researchers resolve contradictions in reported biological activity data for halogenated pyrazines?
- Methodological Answer : Discrepancies (e.g., antimicrobial potency variations) often arise from assay conditions (e.g., bacterial strain, solvent DMSO concentration). Standardized protocols (CLSI guidelines) and dose-response curves (IC comparisons) are critical. Meta-analysis of structural analogs (e.g., 5-bromo-6-fluoropyrazin-2-amine) shows that fluorination enhances membrane permeability but reduces solubility, requiring formulation adjustments .
Q. What computational strategies predict the metabolic stability of this compound in drug discovery contexts?
- Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for the C-Br bond to predict debromination susceptibility. Molecular docking (e.g., with cytochrome P450 enzymes) identifies potential metabolic sites. Comparative studies with PubChem data (e.g., 5-(trifluoromethyl)pyrazin-2-yl derivatives) highlight fluorination’s role in slowing oxidative metabolism .
Data Analysis & Experimental Design
Q. How should researchers design kinetic studies to evaluate hydrolysis rates of the C-Br bond in aqueous media?
- Methodological Answer : Use pseudo-first-order conditions with excess nucleophile (e.g., NaOH). Monitor reaction progress via UV-Vis (λ~280 nm for pyrazine absorption) or NMR. Control pH and ionic strength to isolate electronic vs. steric effects. Data from brominated analogs (e.g., ethyl 6-bromo-5-chloropyrazine-2-carboxylate) suggest hydrolysis half-lives of 2–24 hours at pH 7–9 .
Q. What strategies mitigate side reactions during palladium-catalyzed cross-coupling of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
